N-Methyl-L-deoxymannojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-deoxymannojirimycin is a derivative of deoxymannojirimycin, which belongs to the class of iminosugars. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-deoxymannojirimycin typically involves the reduction of nojirimycin followed by methylation. One common method starts with the reduction of 2,3-O-isopropylidene-L-gulono-γ-lactone to produce 1,5-dideoxy-1,5-imino-D-mannitol. This intermediate is then methylated to yield this compound .
Industrial Production Methods
Industrial production of this compound often leverages microbial fermentation. Specific strains of Bacillus and Streptomyces are used to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-deoxymannojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve alkyl halides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various hydroxylated derivatives, while reduction typically produces deoxymannojirimycin derivatives .
Scientific Research Applications
N-Methyl-L-deoxymannojirimycin has a wide range of scientific research applications:
Mechanism of Action
N-Methyl-L-deoxymannojirimycin exerts its effects by inhibiting glycosidases, specifically alpha-mannosidase. This inhibition interferes with the processing of glycoproteins, which is crucial for viral replication and the proper functioning of cellular processes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
N-Methyl-1-deoxynojirimycin: A closely related compound with antiviral activity.
Uniqueness
N-Methyl-L-deoxymannojirimycin is unique due to its specific inhibition of alpha-mannosidase, making it particularly effective in disrupting glycoprotein processing. This specificity distinguishes it from other glycosidase inhibitors, which may have broader or different enzyme targets .
Properties
CAS No. |
117821-08-6 |
---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m0/s1 |
InChI Key |
AAKDPDFZMNYDLR-AXMZGBSTSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@@H]([C@H]([C@@H]1CO)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.